5-(3-Formylphenyl)-N,N-dimethylpicolinamide
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Overview
Description
5-(3-Formylphenyl)-N,N-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a dimethylpicolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)-N,N-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-formylphenylboronic acid and N,N-dimethylpicolinamide.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-formylphenylboronic acid with N,N-dimethylpicolinamide in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Formylphenyl)-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)-N,N-dimethylpicolinamide.
Reduction: 5-(3-Hydroxyphenyl)-N,N-dimethylpicolinamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Formylphenyl)-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(3-Formylphenyl)-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The picolinamide moiety can coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: Used in similar synthetic applications and has comparable reactivity.
4-Formylphenylboronic Acid: Another isomer with similar properties and applications.
N,N-Dimethylpicolinamide: The parent compound without the formyl group, used in coordination chemistry.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-(3-formylphenyl)-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c1-17(2)15(19)14-7-6-13(9-16-14)12-5-3-4-11(8-12)10-18/h3-10H,1-2H3 |
InChI Key |
WQRSAPNUFDHORY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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